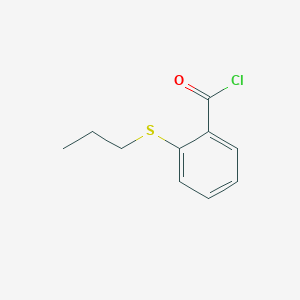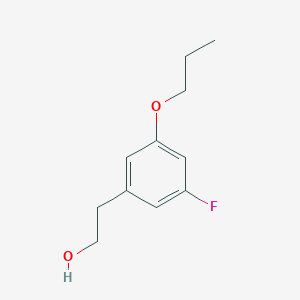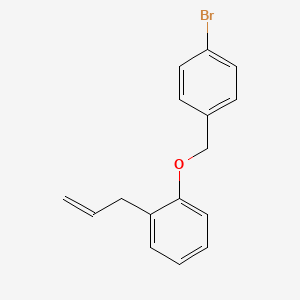
2-Allylphenyl-(4-bromobenzyl)ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allylphenyl-(4-bromobenzyl)ether is an organic compound with the molecular formula C16H15BrO It is a brominated ether derivative, characterized by the presence of an allyl group attached to the phenyl ring and a bromobenzyl group attached to the ether oxygen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylphenyl-(4-bromobenzyl)ether typically involves the reaction of 2-allylphenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Allylphenol+4-Bromobenzyl bromideK2CO3,Solventthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-Allylphenyl-(4-bromobenzyl)ether can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Phenyl ethers.
Substitution: Azides, thiols, or other substituted derivatives.
科学研究应用
2-Allylphenyl-(4-bromobenzyl)ether has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or resins, due to its unique structural features.
作用机制
The mechanism of action of 2-Allylphenyl-(4-bromobenzyl)ether depends on the specific application and the target molecule
Enzyme Inhibition: The bromobenzyl group can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The allyl group can interact with specific receptors, modulating their function.
Radical Formation: The compound can undergo radical reactions, leading to the formation of reactive intermediates that can affect biological processes.
相似化合物的比较
2-Allylphenyl-(4-bromobenzyl)ether can be compared with other similar compounds, such as:
2-Allylphenyl-(4-chlorobenzyl)ether: Similar structure but with a chlorine atom instead of bromine.
2-Allylphenyl-(4-fluorobenzyl)ether: Similar structure but with a fluorine atom instead of bromine.
2-Allylphenyl-(4-methylbenzyl)ether: Similar structure but with a methyl group instead of bromine.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis
属性
IUPAC Name |
1-bromo-4-[(2-prop-2-enylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-5-14-6-3-4-7-16(14)18-12-13-8-10-15(17)11-9-13/h2-4,6-11H,1,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQRYIYPAPJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
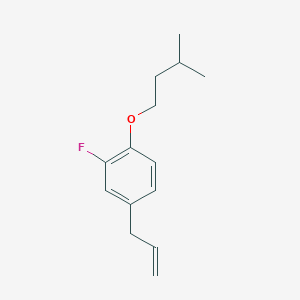

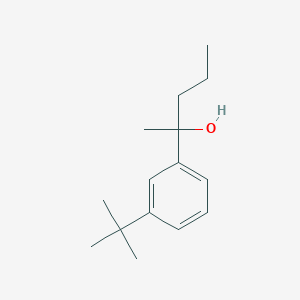
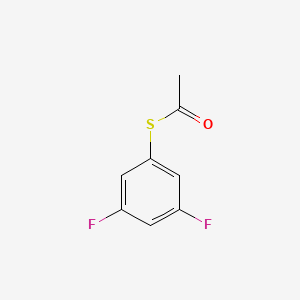
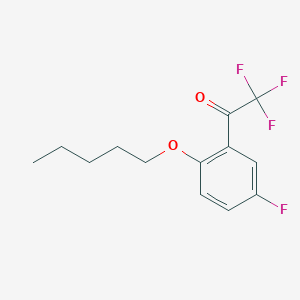
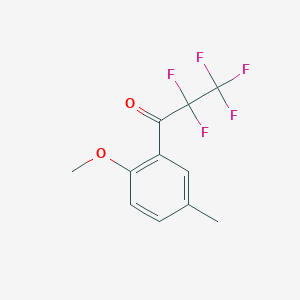
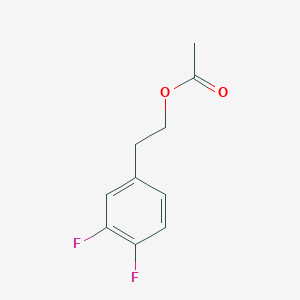
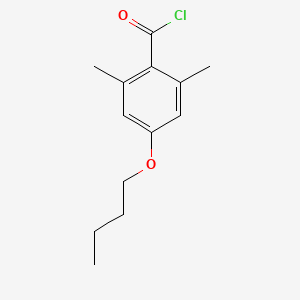
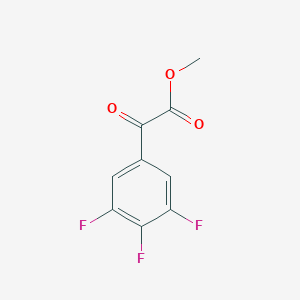
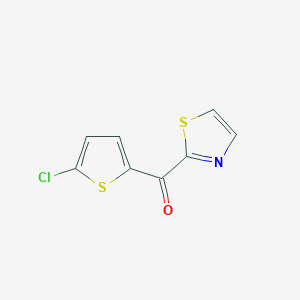
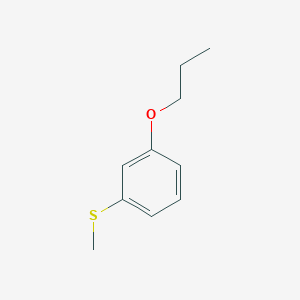
![2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999520.png)
